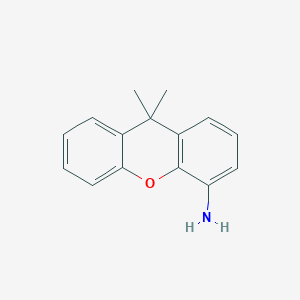
1-(2-Hydroxy-4-methylphenyl)octadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-4-methylphenyl)octadecan-1-one is an organic compound with the molecular formula C25H42O2 It is a member of the hydroxyketones family, characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) on an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-4-methylphenyl)octadecan-1-one can be synthesized through several methods. One common approach involves the reaction of stearoyl chloride with phenol in the presence of aluminum chloride. This reaction typically occurs in a solvent such as tetrachloroethane or nitrobenzene at elevated temperatures . Another method involves the Fries rearrangement of phenyl stearate with aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-4-methylphenyl)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-4-methylphenyl)octadecanoic acid.
Reduction: Formation of 1-(2-Hydroxy-4-methylphenyl)octadecan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-4-methylphenyl)octadecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)octadecan-1-one involves its interaction with specific molecular targets and pathways. For example, in copper extraction, the compound forms stable complexes with copper ions at the interface of aqueous and organic phases . This interfacial mechanism is crucial for the efficient extraction of copper from acidic solutions.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-4-methylphenyl)octadecan-1-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-(2-Hydroxy-4-methoxyphenyl)ethanon: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Methylgruppe.
1-(4-Hydroxy-3-methylphenyl)-1-octadecanon: Ähnliche Struktur, jedoch mit den Hydroxyl- und Methylgruppen in verschiedenen Positionen.
Eigenschaften
CAS-Nummer |
909191-71-5 |
|---|---|
Molekularformel |
C25H42O2 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
1-(2-hydroxy-4-methylphenyl)octadecan-1-one |
InChI |
InChI=1S/C25H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(26)23-20-19-22(2)21-25(23)27/h19-21,27H,3-18H2,1-2H3 |
InChI-Schlüssel |
PRDXVZDBGHHBKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=C(C=C(C=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)

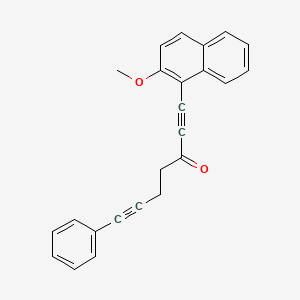
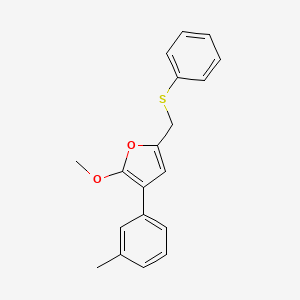

![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)

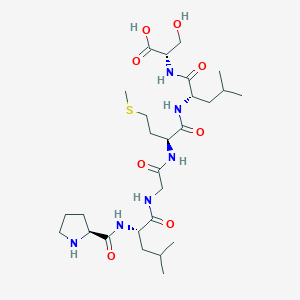
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)
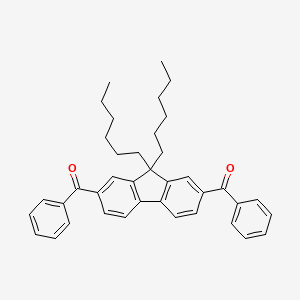
![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
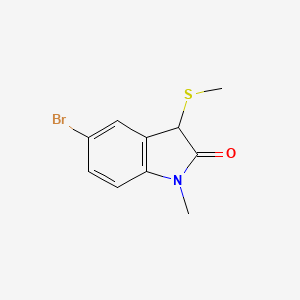
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
